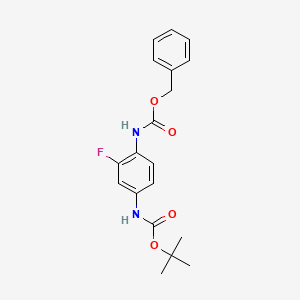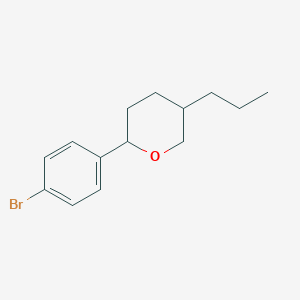
3-(1-Methylazetidin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylazetidin-3-yl)aniline is an organic compound with the molecular formula C10H14N2 It is a derivative of aniline, where the aniline ring is substituted with a 1-methylazetidin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(1-Methylazetidin-3-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylazetidin-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
3-(1-Methylazetidin-3-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 3-(1-Methylazetidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Methylazetidin-3-yl)aniline
- 3-Phenylazetidine
- 3-Methyl-3-phenylazetidine
Uniqueness
3-(1-Methylazetidin-3-yl)aniline is unique due to the specific positioning of the azetidine ring on the aniline structure. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-(1-methylazetidin-3-yl)aniline |
InChI |
InChI=1S/C10H14N2/c1-12-6-9(7-12)8-3-2-4-10(11)5-8/h2-5,9H,6-7,11H2,1H3 |
Clé InChI |
DLXJBTWRJXQVQS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)












![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
